Paynantheine belongs to the corynanthe class of indole alkaloids and is primarily found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. [, , , , , ] This plant, indigenous to Southeast Asia, has a long history of traditional use for its stimulant and analgesic properties. [, , , , ] Paynantheine is one of the major alkaloids present in kratom leaves, although its concentration can vary significantly depending on factors like strain, geographical origin, and growing conditions. [, , , , , , ]
The synthesis of paynantheine has been achieved through various methods, with a notable approach involving an enantioselective thiourea-catalyzed Pictet-Spengler reaction. This method synthesizes paynantheine from 4-methoxytryptamine in a series of nine steps. Key reactions in this synthesis include:
The efficiency and yield of these reactions are critical, as traditional extraction methods from kratom leaves can be labor-intensive and yield low amounts of pure alkaloids .
Paynantheine features a complex molecular structure characterized by a fused ring system typical of indole alkaloids. The structural formula can be represented as follows:
The stereochemistry of paynantheine is significant, as it influences the compound's biological activity. The absolute configuration has been established through various analytical techniques, including X-ray crystallography .
Paynantheine undergoes several chemical reactions that can modify its structure and affect its pharmacological properties. Notable reactions include:
These reactions are essential for developing derivatives that may enhance therapeutic efficacy or reduce side effects associated with natural paynantheine .
The mechanism of action for paynantheine is not fully elucidated but is believed to involve interaction with opioid receptors in the central nervous system. This interaction may lead to analgesic effects similar to those observed with other kratom alkaloids like mitragynine.
Research suggests that paynantheine may exert its effects through:
Further studies are required to clarify these mechanisms and determine the specific receptor interactions involved .
Paynantheine exhibits several notable physical and chemical properties:
These properties are crucial for its extraction, purification, and application in pharmacological studies .
Paynantheine has garnered interest for its potential applications in medicine, particularly due to its analgesic and antimalarial properties. Specific applications include:
As research progresses, paynantheine may find broader applications in therapeutic contexts, especially in pain management strategies that aim to reduce reliance on traditional opioids .
Paynantheine (CAS RN: 4697-66-9) is a monoterpenoid indole alkaloid found in Mitragyna speciosa (kratom), with the molecular formula C₂₃H₂₈N₂O₄ (molecular mass: 396.48 g/mol) [6]. Its core structure consists of a pentacyclic scaffold featuring:
Stereochemical configuration defines paynantheine’s identity among kratom alkaloids. It possesses absolute configurations 3R,15S,20S, distinguishing it from:
The trans-quinolizidine conformation (rings C/D) and equatorial positioning of the C-16 substituent critically influence its receptor-binding properties. The β-methoxyacrylate group adopts an E-configuration across the C16-C17 bond, confirmed via NMR spectroscopy and X-ray crystallography [6] [7].
Table 1: Key Structural Features of Paynantheine
Feature | Description |
---|---|
IUPAC Name | Methyl (2E)-2-[(3R,12bS)-8-methoxy-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
Core Skeleton | Corynanthe-type monoterpene indole alkaloid |
Chiral Centers | C-3 (R), C-15 (S), C-20 (S) |
Key Functional Groups | β-methoxyacrylate, vinyl, methoxyindole |
Paynantheine exhibits pH-dependent solubility:
Stability studies reveal susceptibility to:
The partition coefficient (logD₇.₄ ≈ 1.8) indicates moderate membrane permeability. Crystallography data shows a melting point of 198–200°C, with polymorphic forms identified via differential scanning calorimetry [4] [7].
Table 2: Physicochemical Profile
Property | Value/Characteristic |
---|---|
Molecular Weight | 396.48 g/mol |
logP (Octanol-Water) | ~2.5 (predicted) |
Aqueous Solubility | <0.1 mg/mL (neutral pH) |
pKa | Basic nitrogen: ~8.2 (tertiary amine) |
Stability | Light-sensitive; hydrolyzes at pH <3 or >10 |
Paynantheine shares biosynthetic origins with mitragynine, speciogynine, and speciociliatine, yet stereochemical variations confer distinct bioactivities:
Structural Comparisons:
Receptor Binding Differences:
Table 3: Stereochemical and Pharmacological Comparison of Key Kratom Alkaloids
Alkaloid | C-3 Config | C-20 Config | Opioid Activity | 5-HT₁ₐ Affinity |
---|---|---|---|---|
Paynantheine | R | S | hMOR antagonist | High (Kᵢ ~100 nM) |
Mitragynine | S | S | hMOR partial agonist | Low (Kᵢ >5 μM) |
Speciogynine | S | R | hMOR antagonist | High |
Speciociliatine | R | S | Weak hMOR agonist | Moderate |
Total Synthesis:
The first enantioselective total synthesis employed a thiourea-catalyzed Pictet-Spengler reaction to construct the tetrahydro-β-carboline core with >90% ee [5]. Key steps include:
Semi-Synthetic Modifications:
Derivatives focus on:
Notably, 9-O-desmethylpaynantheine—a major human metabolite—exhibits enhanced 5-HT₁ₐ activity (EC₅₀ ≈ 10 nM) without activating 5-HT₂B receptors, mitigating valvulopathy risks [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1